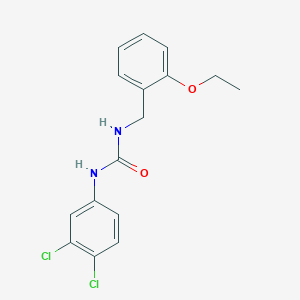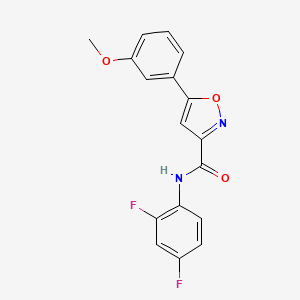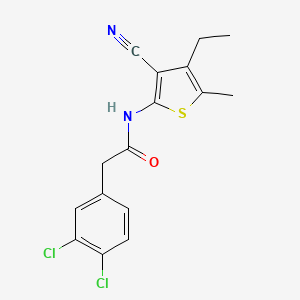![molecular formula C24H36N4O B6115910 2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6115910.png)
2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperidine ring, a piperazine ring, and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using reagents such as isopropyl bromide.
Formation of the Piperazine Ring: The piperazine ring is synthesized through nucleophilic substitution reactions.
Attachment of the Quinoline Moiety: The quinoline moiety is attached through a condensation reaction with a quinoline derivative.
Formation of the Ethanol Group: The ethanol group is introduced via reduction reactions using reagents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinoline moiety, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted piperidine and piperazine derivatives.
Aplicaciones Científicas De Investigación
2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the central nervous system. It may act as an agonist or antagonist at various neurotransmitter receptors, modulating neuronal activity and influencing physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(1-Methylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
- 2-[1-(1-Ethylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
Uniqueness
2-[1-(1-Propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol is unique due to the presence of the isopropyl group, which may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to different therapeutic effects and applications compared to its analogs.
Propiedades
IUPAC Name |
2-[1-(1-propan-2-ylpiperidin-4-yl)-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O/c1-19(2)27-12-9-22(10-13-27)28-15-14-26(18-23(28)11-16-29)17-21-8-7-20-5-3-4-6-24(20)25-21/h3-8,19,22-23,29H,9-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMKIIAXWUVUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2CCO)CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-3H-BENZO[F]CHROMEN-3-ONE](/img/structure/B6115838.png)
![ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE](/img/structure/B6115846.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6115847.png)

methanone](/img/structure/B6115857.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one](/img/structure/B6115860.png)
![(E)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE](/img/structure/B6115865.png)
![4-[(3-propoxy-1-piperidinyl)carbonyl]pyridazine](/img/structure/B6115877.png)
![N-(1-methyl-5-oxo-3-pyrrolidinyl)-2-{5-[4-morpholinyl(phenyl)methyl]-1H-tetrazol-1-yl}acetamide trifluoroacetate](/img/structure/B6115881.png)
![N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6115893.png)
![ethyl 1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6115898.png)


